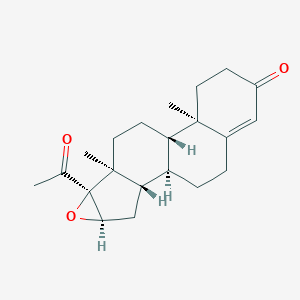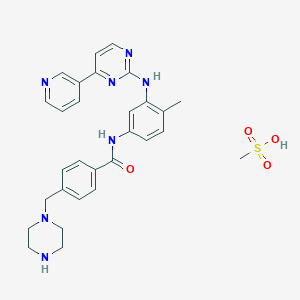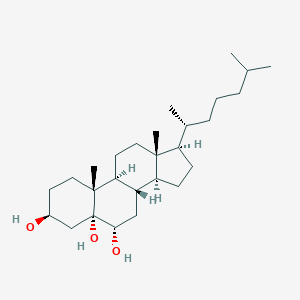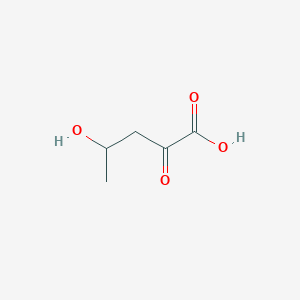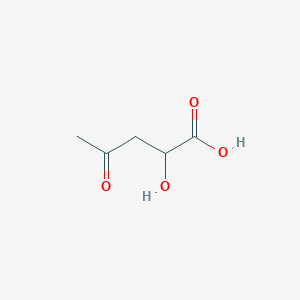
2-Bromo-5-oxo-1-cyclopentene-1-heptanoic Acid Methyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2-Bromo-5-oxo-1-cyclopentene-1-heptanoic Acid Methyl Ester typically involves the bromination of 5-oxo-1-cyclopentene-1-heptanoic acid followed by esterification with methanol. The reaction conditions often include the use of a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like benzoyl peroxide. The esterification process is usually carried out in the presence of an acid catalyst such as sulfuric acid .
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the general principles of bromination and esterification apply.
Analyse Chemischer Reaktionen
2-Bromo-5-oxo-1-cyclopentene-1-heptanoic Acid Methyl Ester undergoes several types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of 5-oxo-1-cyclopentene-1-heptanoic acid methyl ester.
Reduction Reactions: The compound can be reduced to form 5-hydroxy-1-cyclopentene-1-heptanoic acid methyl ester using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form 2-bromo-5-oxo-1-cyclopentene-1-heptanoic acid using oxidizing agents such as potassium permanganate (KMnO4).
Common reagents and conditions used in these reactions include N-bromosuccinimide (NBS) for bromination, sulfuric acid for esterification, lithium aluminum hydride (LiAlH4) for reduction, and potassium permanganate (KMnO4) for oxidation .
Wissenschaftliche Forschungsanwendungen
2-Bromo-5-oxo-1-cyclopentene-1-heptanoic Acid Methyl Ester is used in various scientific research applications:
Chemistry: It serves as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is used in biochemical assays to study enzyme kinetics and inhibition.
Medicine: It is employed in pharmaceutical research to investigate the pharmacokinetics and pharmacodynamics of new drug candidates.
Industry: The compound is used in the synthesis of other complex organic molecules for industrial applications.
Wirkmechanismus
The mechanism of action of 2-Bromo-5-oxo-1-cyclopentene-1-heptanoic Acid Methyl Ester involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom in the compound can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition. This interaction can affect various biochemical pathways, depending on the specific enzyme targeted .
Vergleich Mit ähnlichen Verbindungen
2-Bromo-5-oxo-1-cyclopentene-1-heptanoic Acid Methyl Ester can be compared with similar compounds such as:
5-Oxo-1-cyclopentene-1-heptanoic Acid Methyl Ester: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Chloro-5-oxo-1-cyclopentene-1-heptanoic Acid Methyl Ester: Contains a chlorine atom instead of bromine, leading to different reactivity and chemical properties.
2-Iodo-5-oxo-1-cyclopentene-1-heptanoic Acid Methyl Ester: Contains an iodine atom, which is larger and more reactive than bromine, affecting its chemical behavior.
The uniqueness of this compound lies in its specific reactivity due to the presence of the bromine atom, making it a valuable compound for various research applications.
Eigenschaften
IUPAC Name |
methyl 7-(2-bromo-5-oxocyclopenten-1-yl)heptanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrO3/c1-17-13(16)7-5-3-2-4-6-10-11(14)8-9-12(10)15/h2-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCICYCCLIJPLMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCC1=C(CCC1=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







